molecular formula C6H13F2NO B1466249 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine CAS No. 1477637-37-8

2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine

Cat. No.: B1466249
CAS No.: 1477637-37-8
M. Wt: 153.17 g/mol
InChI Key: UVUZRPUEHABXFI-UHFFFAOYSA-N
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Description

“2-(2,2-Difluoroethoxy)ethanol” is a chemical compound with the CAS Number: 853005-07-9 . It has a molecular weight of 126.1 .


Synthesis Analysis

While specific synthesis methods for “2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine” were not found, a related compound, “2-(2,2-Difluoroethoxy)ethanol”, involves the use of a sulfonyl chloride or a sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali .


Molecular Structure Analysis

The molecular formula for “2-(2,2-Difluoroethoxy)ethanol” is C4H8F2O2 . For “2,2-Difluoroethoxy)ethene”, the molecular formula is C4H6F2O .


Physical and Chemical Properties Analysis

“2-(2,2-Difluoroethoxy)ethanol” has a predicted boiling point of 159.4±30.0 °C, a predicted density of 1.149±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 14.26±0.10 .

Scientific Research Applications

Amine-Functionalized Sorbents for PFAS Removal

Recent studies highlight the effectiveness of amine-functionalized sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The removal mechanism relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting a promising avenue for treating municipal water and wastewater contaminated with PFAS at low concentrations (Ateia et al., 2019).

Advanced Oxidation Processes for Nitrogen-Containing Compounds

Amine compounds, particularly those that are nitrogen-containing, pose environmental and health risks due to their resistance to degradation. Advanced oxidation processes have been identified as effective methods for mineralizing these compounds, improving the efficacy of treatment schemes for water contaminated with amine-based pollutants (Bhat & Gogate, 2021).

Sustainable Solvent Alternatives

The quest for environmentally friendly solvents has led to the exploration of 2-methyloxolane (2-MeOx) as a substitute for hexane in the extraction of natural products. Studies suggest that 2-MeOx offers a viable alternative to petroleum-based solvents, with implications for sustainable extraction processes in the food and pharmaceutical industries (Rapinel et al., 2020).

Amine-Functionalized MOFs for CO2 Capture

Research on amine-functionalized metal–organic frameworks (MOFs) has focused on their potential applications in CO2 capture. The strong interaction between CO2 and basic amino functionalities makes these MOFs attractive for environmental applications, including air purification and greenhouse gas reduction (Lin et al., 2016).

Analytical Techniques for Biogenic Amine Detection

The detection of biogenic amines in food and environmental samples has been the subject of significant research due to their health implications. Molecular methods, including PCR, offer rapid and sensitive detection of amino acid decarboxylase genes, allowing for early risk assessment of biogenic amine formation in food products (Landete et al., 2007).

Safety and Hazards

Safety information for “2-(2,2-Difluoroethoxy)ethanol” suggests storing it at 2-8°C . It has hazard statements H226, H315, H319, and H335, and precautionary statements P210, P280, P303+P361+P353 .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2NO/c1-6(2,4-9)10-3-5(7)8/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUZRPUEHABXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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